molecular formula C11H14N2 B14161551 N-(cinnamylideneamino)-N-methylmethanamine CAS No. 13466-39-2

N-(cinnamylideneamino)-N-methylmethanamine

Cat. No.: B14161551
CAS No.: 13466-39-2
M. Wt: 174.24 g/mol
InChI Key: WUBUQVFPZNEPKG-LWGDNYCUSA-N
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Description

N-(cinnamylideneamino)-N-methylmethanamine is an organic compound that belongs to the class of imines It is characterized by the presence of a cinnamylidene group attached to an amino group, which is further bonded to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cinnamylideneamino)-N-methylmethanamine typically involves the condensation reaction between cinnamaldehyde and N-methylmethanamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Common solvents include ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(cinnamylideneamino)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of N-(cinnamylamino)-N-methylmethanamine.

    Substitution: Formation of various substituted imines or amines.

Scientific Research Applications

N-(cinnamylideneamino)-N-methylmethanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(cinnamylideneamino)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Signal Transduction: It may interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

N-(cinnamylideneamino)-N-methylmethanamine can be compared with other similar compounds, such as:

    N-(benzylideneamino)-N-methylmethanamine: Similar structure but with a benzylidene group instead of a cinnamylidene group.

    N-(cinnamylideneamino)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the cinnamylidene group provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes.

Properties

CAS No.

13466-39-2

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

N-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]methanamine

InChI

InChI=1S/C11H14N2/c1-13(2)12-10-6-9-11-7-4-3-5-8-11/h3-10H,1-2H3/b9-6+,12-10+

InChI Key

WUBUQVFPZNEPKG-LWGDNYCUSA-N

Isomeric SMILES

CN(C)/N=C/C=C/C1=CC=CC=C1

Canonical SMILES

CN(C)N=CC=CC1=CC=CC=C1

Origin of Product

United States

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